5-Amino-4-(4-fluorophenyl)-7-(4-hydroxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-(4-fluorophenyl)-7-(4-hydroxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structural features, including the presence of amino, fluorophenyl, hydroxyphenyl, and tetrahydrothieno groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(4-fluorophenyl)-7-(4-hydroxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by their sequential coupling and functional group transformations. Common synthetic routes include:
Nucleophilic Substitution Reactions: Starting with a suitable halogenated precursor, nucleophilic substitution reactions can introduce the amino and hydroxyphenyl groups.
Cyclization Reactions: The formation of the tetrahydrothieno ring system is achieved through cyclization reactions, often catalyzed by acids or bases.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(4-fluorophenyl)-7-(4-hydroxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The amino and hydroxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Industry
In industry, this compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and mechanical strength. Its applications extend to the fields of electronics, photonics, and materials science.
Mechanism of Action
The mechanism of action of 5-Amino-4-(4-fluorophenyl)-7-(4-hydroxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
- 3-Amino-4-(4-fluorophenyl)pyrazole
- 3,3’-Diamino-[1,1’-biphenyl]-4,4’-diol
Uniqueness
Compared to similar compounds, 5-Amino-4-(4-fluorophenyl)-7-(4-hydroxyphenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide is unique due to its tetrahydrothieno ring system and the presence of both fluorophenyl and hydroxyphenyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H16FN3O3S |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
5-amino-4-(4-fluorophenyl)-7-(4-hydroxyphenyl)-1,1-dioxo-3,7-dihydro-2H-thieno[3,2-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C20H16FN3O3S/c21-13-3-5-14(6-4-13)24-17-9-10-28(26,27)19(17)18(16(11-22)20(24)23)12-1-7-15(25)8-2-12/h1-8,18,25H,9-10,23H2 |
InChI Key |
XEKBBHLTGFJQJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C1N(C(=C(C2C3=CC=C(C=C3)O)C#N)N)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.